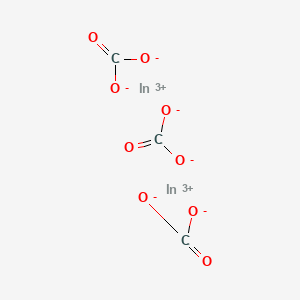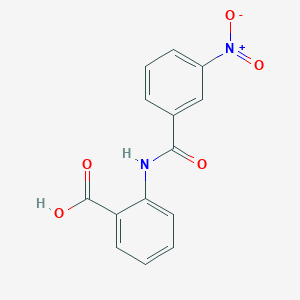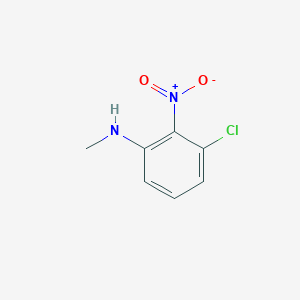![molecular formula C14H11ClN2O3 B3054524 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide CAS No. 6088-88-6](/img/new.no-structure.jpg)
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is the Nav1.8 sodium ion channel . Nav1.8 channels are a subgroup of voltage-gated sodium channels that are exclusively expressed on small diameter primary afferent neurons . They play a crucial role in the neurotransmission of nociceptive pain .
Mode of Action
This compound acts as a selective blocker of the Nav1.8 sodium channel . It reduces the firing rate of joint afferents during noxious rotation of the joint but has no effect during non-noxious rotation . This selective blocking action reduces the transmission of pain signals from the joint .
Biochemical Pathways
The compound’s action on Nav1.8 sodium channels affects the inflow of low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons . Nav1.8 sodium channels on the central terminals seem to be key to the modulation of spontaneous firing in certain conditions .
Pharmacokinetics
It is known to be soluble in dmso to 100 mm and in ethanol to 25 mm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in a significant reduction in behavioral measures of chronic pain . By blocking the Nav1.8 sodium channels, it reduces the transmission of pain signals, thereby alleviating pain .
Eigenschaften
CAS-Nummer |
6088-88-6 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ |
InChI-Schlüssel |
REELYLPJMWRIQG-DHZHZOJOSA-N |
SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Isomerische SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)
![1-[(4-Ethenylphenyl)methyl]-pyrrolidine](/img/structure/B3054451.png)






![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
![3-[(Butylamino)methyl]phenol](/img/structure/B3054463.png)
![4-[(butylamino)methyl]-n,n-dimethylaniline](/img/structure/B3054464.png)
